molecular formula C6H10ClN3 B3034607 1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride CAS No. 1956341-38-0

1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B3034607
CAS No.: 1956341-38-0
M. Wt: 159.62
InChI Key: OADQRZHGZQEBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block, particularly in the development of kinase inhibitors. Scientific literature demonstrates its application in the synthesis of potent and selective Discoidin Domain Receptor 1 and 2 (DDR1/2) inhibitors . These inhibitors are promising candidates for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and fatal lung disease, with studies showing low toxicity and good pharmacokinetic properties in preclinical models . The mechanism of action for such advanced compounds involves targeting the ATP-binding site of tyrosine kinases, helping to modulate the fibrotic processes in the lung . As a supplier, we provide this critical reagent to support innovative research. The product is characterized by its molecular formula (C6H10ClN3) and a molecular weight of 159.62 g/mol . It is supplied as a solid and must be stored sealed in a dry environment at 2-8°C . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclopropylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c7-5-3-8-9(4-5)6-1-2-6;/h3-4,6H,1-2,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADQRZHGZQEBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The structural and functional attributes of 1-cyclopropyl-1H-pyrazol-4-amine hydrochloride are critically compared to analogous pyrazole derivatives below:

Substituent Effects on Physicochemical Properties
Compound Name CAS Number Substituent Molecular Weight (g/mol) Purity Key Properties
1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride 1240567-18-3 Cyclopropyl 159.62 ≥95% High metabolic stability; moderate lipophilicity
1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride 2089319-10-6 Cyclopropyl (2 HCl) 196.08 ≥95% Increased solubility in polar solvents due to additional HCl
1-(Pentan-3-yl)-1H-pyrazol-4-amine 1240566-95-3 Pentan-3-yl 153.23 N/A Higher lipophilicity; potential for enhanced membrane permeability
1-(tert-Butyl)-1H-pyrazol-4-amine 97421-13-1 tert-Butyl 139.21 N/A Steric hindrance may reduce enzymatic degradation; bulky substituent
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride 1803600-64-7 Dimethoxyphenylmethyl 277.73 N/A Enhanced π-π interactions for receptor binding; higher molecular weight

Key Observations :

  • The cyclopropyl group in the parent compound balances lipophilicity and stability, unlike the tert-butyl or pentan-3-yl groups, which increase steric bulk and may hinder target engagement .
  • The dihydrochloride analog offers improved aqueous solubility, advantageous for formulation but may require adjusted stoichiometry in reactions .
  • Aromatic substituents (e.g., dimethoxyphenylmethyl ) introduce hydrogen-bonding and π-stacking capabilities, broadening applications in kinase inhibitor design .

Biological Activity

1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride is C6H10ClN3. It features a cyclopropyl group attached to a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for biological assays.

Biological Activity Overview

The biological activity of 1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride can be categorized into several key areas:

  • Anticancer Activity
  • Anti-inflammatory Properties
  • Antiviral Activity

Anticancer Activity

Research indicates that 1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride exhibits significant anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through multiple mechanisms, including oxidative stress and DNA damage. For instance, the compound has shown IC50 values as low as 5.4 µM against H460 lung cancer cells, indicating potent anticancer activity.

Cell LineIC50 (µM)Mechanism of Action
H4605.4Apoptosis induction via oxidative stress
MCF74.7Cell cycle arrest
HCT1164.9DNA damage response

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in chronic inflammation and cancer progression. Structural modifications at specific positions on the pyrazole ring have been linked to enhanced anti-inflammatory potency.

Antiviral Activity

Recent investigations into the antiviral properties of 1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride have yielded promising results against various viral strains. Notably, it has shown significant activity against enterovirus D68 (EV-D68), with selectivity indices indicating favorable therapeutic windows. The antiviral mechanism appears to involve interference with viral replication processes.

Structure-Activity Relationship (SAR)

The biological activity of 1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride is heavily influenced by its structural features. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups at specific positions on the pyrazole ring enhances both anticancer and anti-inflammatory activities.
  • Positioning : The position of substituents significantly affects biological activity; for instance, modifications at the 4-position have been linked to improved inhibition of TNF-α and IL-6 production.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Mechanisms : A study highlighted that 1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride could activate pathways leading to apoptosis in cancer cells, demonstrating its potential as an anticancer agent.
  • Anti-inflammatory Research : Another investigation showed that this compound effectively reduced inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases.
  • Antiviral Efficacy : Research assessing its antiviral potential revealed that certain derivatives exhibited significant antiviral activity against EV-D68, indicating a promising avenue for further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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